

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Anilinoethanol

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Compound of Interest

Compound Name: 2-Anilinoethanol

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Disclaimer: As of December 2025, a complete, experimentally determined single-crystal X-ray diffraction structure of **2-anilinoethanol** has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, the following guide provides a comprehensive overview of the methodologies and a hypothetical analysis based on the known chemical properties of the molecule and data from structurally related compounds.

Introduction

2-Anilinoethanol (C₈H₁₁NO), also known as N-phenylethanolamine, is an organic compound featuring a phenyl group, a secondary amine, and a primary alcohol.[1][2] This bifunctional nature allows for its use as an intermediate in the synthesis of various pharmaceuticals and dyes.[3] Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This guide outlines the experimental and computational workflow for the crystal structure analysis of **2-anilinoethanol** and presents a hypothetical model of its crystal packing.

Hypothetical Crystallographic Data

While no experimental data exists for **2-anilinoethanol**, the table below presents a plausible set of crystallographic parameters. These values are typical for small organic molecules and serve as an illustrative example for what a researcher might expect to find.

Parameter	Hypothetical Value	Description
Chemical Formula	C8H11NO	The elemental composition of the molecule. [1] [2] [4]
Formula Weight	137.18 g/mol	The molar mass of the compound. [2] [4]
Crystal System	Monoclinic	A common crystal system for organic molecules.
Space Group	P2 ₁ /c	A frequently observed space group for centrosymmetric crystal structures.
a (Å)	10.5	Unit cell dimension along the a-axis.
b (Å)	8.2	Unit cell dimension along the b-axis.
c (Å)	12.1	Unit cell dimension along the c-axis.
α (°)	90	Angle of the unit cell.
β (°)	98.5	Angle of the unit cell.
γ (°)	90	Angle of the unit cell.
Volume (Å ³)	1028	The volume of the unit cell.
Z	4	The number of molecules in the unit cell.
Calculated Density (g/cm ³)	1.25	The theoretical density of the crystal.

Experimental Protocols

The determination of a crystal structure is a multi-step process, from the synthesis of the material to the final refinement of the atomic positions.

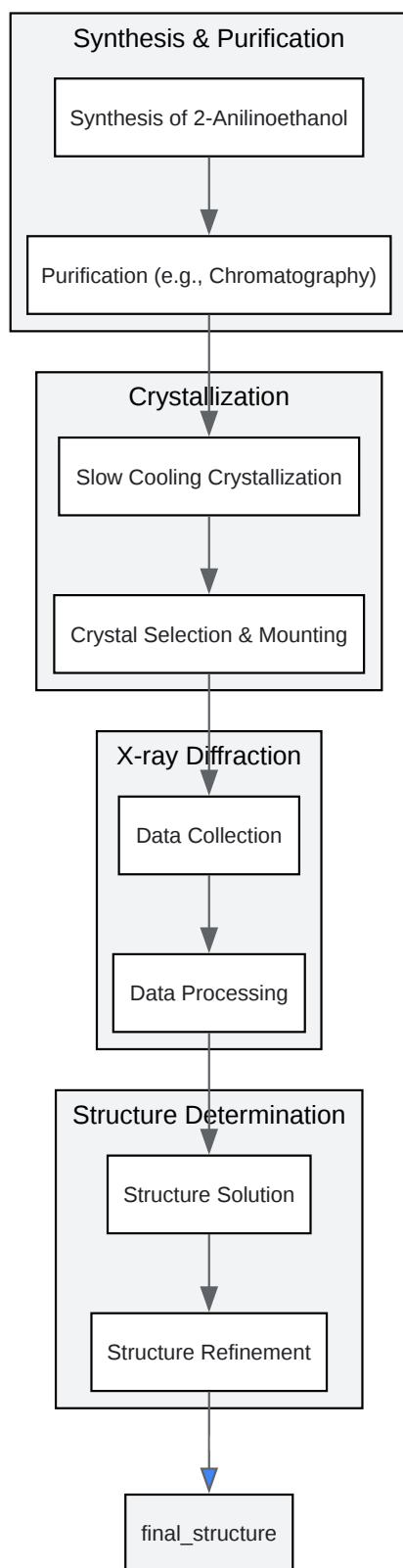
Synthesis: **2-Anilinoethanol** can be synthesized via the reaction of aniline with ethylene oxide. Another common laboratory-scale synthesis involves the reaction of a bromobenzene with monoethanolamine in the presence of a copper catalyst. The crude product is then purified, typically by column chromatography or distillation, to obtain a high-purity sample suitable for crystallization.

Crystallization: Obtaining high-quality single crystals is often the most challenging step. For a compound like **2-anilinoethanol**, which is a liquid at room temperature, crystallization would require cooling.

- Apparatus: A small, clean glass vial or test tube.
- Procedure:
 - Place a small amount (10-20 mg) of purified **2-anilinoethanol** into the vial.
 - If necessary, dissolve the sample in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or a non-polar solvent like hexane).
 - Slowly cool the sample. This can be achieved by placing the vial in a Dewar flask containing a cooling bath (e.g., ice-water or a dry ice-acetone slush) or by using a programmable cooling stage.
 - Allow the sample to stand undisturbed for several hours to days. Slow cooling promotes the growth of larger, more ordered crystals.
 - Once crystals have formed, they can be selected and mounted for X-ray diffraction.
- Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent crystal damage from the X-ray beam.
- Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections. This step is typically performed using software provided with the diffractometer.
- **Structure Solution:** The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is commonly achieved using direct methods or Patterson methods.
- **Structure Refinement:** The initial model is then refined against the experimental data using a least-squares minimization algorithm. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

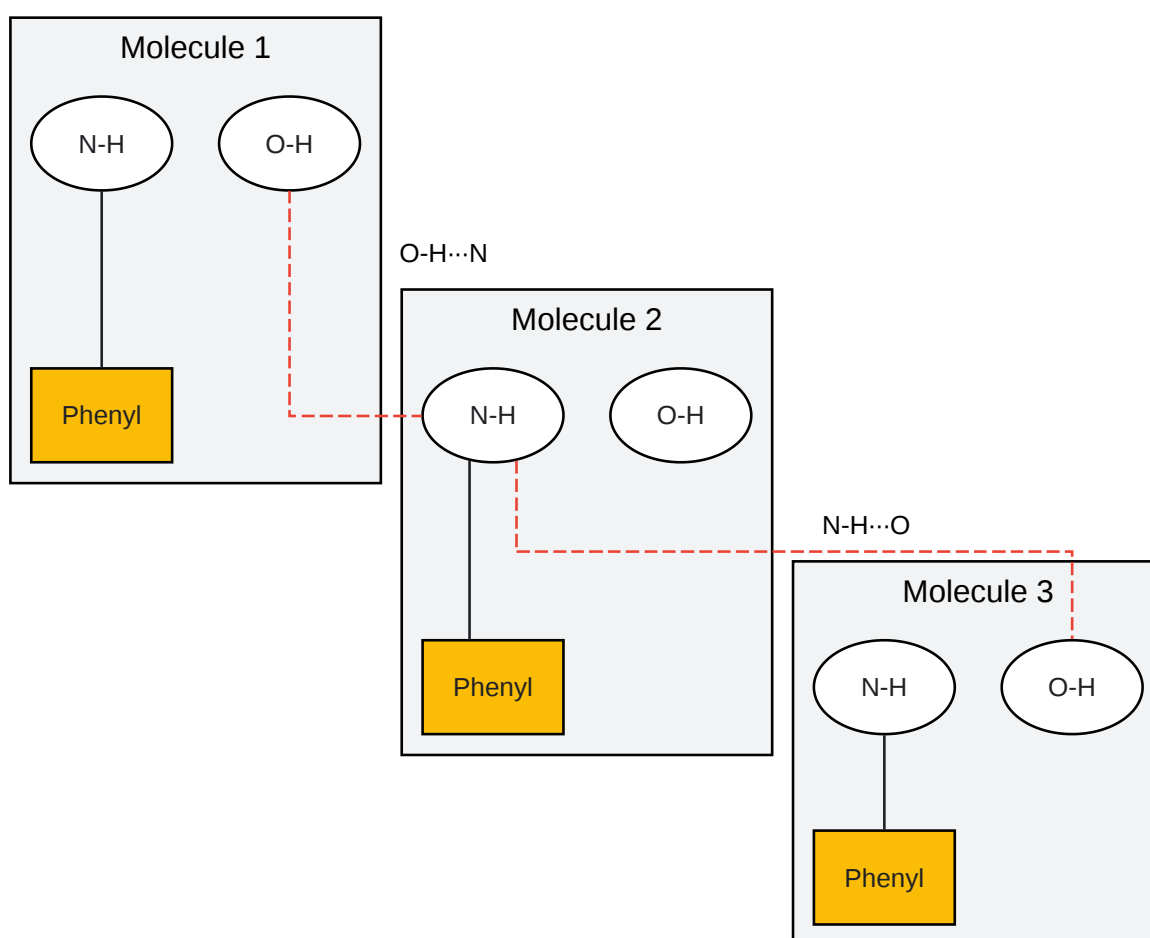
Visualizations



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Caption: Experimental workflow for the synthesis and crystal structure determination of **2-anilinoethanol**.

The presence of both a hydrogen bond donor (the hydroxyl group and the secondary amine) and acceptor (the oxygen and nitrogen atoms) in **2-anilinoethanol** suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice. A plausible hydrogen-bonding network is depicted below, where molecules form chains through O-H...N and N-H...O interactions.



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Caption: Hypothetical hydrogen-bonding network in the crystal structure of **2-anilinoethanol**.

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